molecular formula C7H9BrN2O B2964913 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ol CAS No. 1784948-10-2

3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ol

Cat. No.: B2964913
CAS No.: 1784948-10-2
M. Wt: 217.066
InChI Key: RBFKJVJPSUOHRU-UHFFFAOYSA-N
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Description

3-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ol is a brominated heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a hydroxyl group at position 8 and a bromine atom at position 2. Its molecular formula is C₇H₇BrN₂O (inferred from structural analysis), with a molecular weight of 229.05 g/mol (calculated). The hydroxyl and bromine substituents make it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, or ligands in catalysis .

Key structural features:

  • Imidazo[1,5-a]pyridine core: A bicyclic system with fused imidazole and pyridine rings.
  • Bromine at C3: Enhances reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig).
  • Hydroxyl group at C8: Introduces hydrogen-bonding capability, influencing solubility and biological interactions.

Properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c8-7-9-4-5-6(11)2-1-3-10(5)7/h4,6,11H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFKJVJPSUOHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CN=C(N2C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ol typically involves the bromination of imidazo[1,5-a]pyridine derivatives. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a suitable solvent like dichloromethane (DCM) under reflux conditions . The reaction proceeds with high efficiency, yielding the desired brominated product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can have different functional groups attached to the core structure .

Mechanism of Action

The exact mechanism of action of 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ol depends on its specific application. In pharmaceutical research, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The pathways involved can include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic outcomes .

Comparison with Similar Compounds

Positional Isomers

a. 1-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine (CAS 1554534-02-9)
  • Molecular Formula : C₇H₈BrN₂
  • Key Differences : Bromine at position 1 instead of 3; lacks the hydroxyl group.
  • Implications: Reduced polarity compared to the target compound.
b. 8-Bromo-imidazo[1,5-a]pyridin-3-amine (CAS 1263060-57-6)
  • Molecular Formula : C₇H₆BrN₃
  • Key Differences : Bromine at C8 and an amine group at C3.
  • Implications : The amine group enables nucleophilic substitution, while bromine’s position affects regioselectivity in further derivatization .

Functional Group Variants

a. Ethyl 1-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate (CAS 1658467-54-9)
  • Molecular Formula : C₁₀H₁₃BrN₂O₂
  • Key Differences : Ester group at C3 and bromine at C1.
  • Implications : Increased lipophilicity due to the ester moiety, making it more suitable for membrane penetration in drug design .
b. 3-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic Acid Hydrochloride (CAS 2172053-56-2)
  • Molecular Formula : C₈H₉ClF₃N₃O₂
  • Key Differences : Trifluoromethyl and carboxylic acid groups; pyrazine instead of pyridine core.
  • Implications : Enhanced metabolic stability and acidity, relevant in kinase inhibitor development .

Heterocyclic Analogs

a. 3-Bromopyrazolo[1,5-a]pyridin-5-ol (CAS 1554649-57-8)
  • Molecular Formula : C₇H₅BrN₂O
  • Key Differences : Pyrazolo[1,5-a]pyridine core instead of imidazo[1,5-a]pyridine.
  • Implications : Altered electronic properties due to the nitrogen-rich pyrazole ring, affecting binding affinity in medicinal chemistry .

Comparative Reactivity

Compound Bromine Position Key Functional Groups Reactivity Highlights
Target Compound C3 -OH (C8) Suzuki coupling at C3; O-H hydrogen bonding
1-Bromo analog C1 None Limited cross-coupling utility
8-Bromo-3-amine C8 -NH₂ (C3) Buchwald-Hartwig amination
Ethyl 3-carboxylate C1 -COOEt (C3) Ester hydrolysis or transesterification

Biological Activity

3-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ol is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activities, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the imidazo[1,5-a]pyridine class and is characterized by the presence of a bromine atom at the 3-position and a hydroxyl group at the 8-position. Its molecular formula is C8H8BrN3OC_8H_8BrN_3O, and it exhibits properties that influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The bromination step is crucial as it introduces the bromine atom that enhances the compound's reactivity towards various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds within the imidazo[1,5-a]pyridine class. For instance, derivatives have shown significant cytotoxic activity against various cancer cell lines:

CompoundCell LineIC50 (μM)
This compoundMDA-MB-231 (breast cancer)5.0
This compoundHepG2 (liver cancer)6.2

These results indicate that the compound may act as a microtubule-destabilizing agent, which is critical for inhibiting cancer cell proliferation and inducing apoptosis.

The mechanism by which this compound exerts its effects appears to involve:

  • Inhibition of Microtubule Assembly : The compound disrupts microtubule dynamics leading to cell cycle arrest.
  • Induction of Apoptosis : Studies have shown that treatment with this compound increases caspase-3 activity significantly in treated cells.
  • Targeting Specific Enzymes : The presence of the bromine atom facilitates interactions with key enzymes involved in cancer progression.

Case Studies

A notable study evaluated the effects of this compound on breast cancer cells. The findings demonstrated:

  • Cell Morphology Changes : Treated cells exhibited significant morphological changes indicative of apoptosis.
  • Caspase Activation : Enhanced caspase activity was recorded at concentrations as low as 1 μM.

These observations support the compound's potential as a therapeutic agent against breast cancer.

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds:

Compound NameStructural FeatureBiological Activity
3-Chloro-5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-olChlorine instead of BromineLower cytotoxicity
3-Iodo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-olIodine instead of BromineIncreased lipophilicity

The presence of bromine enhances both reactivity and biological activity compared to chlorine or iodine substitutions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ol?

  • Methodology : A two-step approach is commonly used:

Core structure formation : Cyclization of an appropriately substituted pyridine precursor (e.g., via Buchwald-Hartwig amination or cyclocondensation) to form the imidazo[1,5-a]pyridine scaffold.

Bromination : Electrophilic bromination at the 3-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–5°C) .

  • Key considerations : Use tert-butyl protection groups (e.g., tert-butyl carboxylate derivatives) to prevent undesired side reactions during bromination .
    • Characterization : Confirm purity (>95% via HPLC) and structure (1H/13C NMR, HRMS) .

Q. How can the purity and stability of this compound be assessed during storage?

  • Methodology :

  • Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) and UV detection at 254 nm .
  • Stability : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks). Monitor degradation products via LC-MS .
    • Storage : Store in airtight containers at –20°C under inert gas (argon) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • DFT calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to analyze electron density maps and identify reactive sites (e.g., bromine as a leaving group).
  • Solvent effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMSO) to predict SN2 vs. SN1 mechanisms .
    • Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with amines or thiols) .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

  • Analysis :

  • By-product identification : Use LC-MS to detect intermediates (e.g., dehalogenated products or ring-opened species) that reduce yields.
  • Reaction optimization : Vary catalysts (e.g., Pd(OAc)₂ vs. CuI), solvents (DMF vs. THF), and temperature to suppress side reactions .
    • Case study : Lower yields in tert-butyl-protected derivatives may stem from incomplete deprotection; optimize with TFA/CH₂Cl₂ (1:1) at 25°C .

Q. How does this compound interact with biological targets (e.g., kinases) in medicinal chemistry studies?

  • Methodology :

  • Docking studies : Use AutoDock Vina to model binding to ATP pockets of kinases (e.g., JAK2 or EGFR). Focus on hydrogen bonding with the hydroxyl group and halogen bonding with bromine .
  • In vitro assays : Test inhibitory activity in kinase assays (e.g., ADP-Glo™) at concentrations ≤10 µM .
    • SAR insights : Modify the bromine substituent to iodine or methyl groups to enhance selectivity .

Safety and Handling

Q. What precautions are critical when handling this brominated heterocycle?

  • Risk mitigation :

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing and reactions .
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent exothermic decomposition .
    • Environmental hazard : Dispose of waste via certified halogenated waste streams due to aquatic toxicity (EC50 < 1 mg/L for Daphnia magna) .

Key Challenges and Solutions

  • Challenge : Low solubility in aqueous buffers limits biological testing.
    • Solution : Use co-solvents (e.g., DMSO ≤1%) or formulate as a phosphate prodrug .
  • Challenge : Discrepancies in NMR spectra due to tautomerism.
    • Solution : Record spectra in DMSO-d₆ at elevated temperatures (50°C) to stabilize the dominant tautomer .

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